molecular formula C30H52O3 B1153221 Cycloartane-3,24,25-triol CAS No. 57586-98-8

Cycloartane-3,24,25-triol

Numéro de catalogue B1153221
Numéro CAS: 57586-98-8
Clé InChI:
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Cycloartane-3,24,25-triol is a natural triterpenoid found in the barks of Aphanamixis polystachya . It has potential anti-cancer activity and can inhibit MRCKα kinase . It has shown potential for development as an anti-cancer agent against prostate cancer . It can also reduce the viability of PC-3 and DU145 cell lines with IC50 values of 2.226±0.28 μM and 1.67±0.18 μM respectively .


Synthesis Analysis

The synthesis of Cycloartane-3,24,25-triol has been linked to medicinal plants. In one study, it was extracted from Tillandsia recurvata . In another instance, it was isolated from its source plant, Chrysanthemum morifolium .


Chemical Reactions Analysis

Cycloartane-3,24,25-triol has demonstrated strong selectivity towards the MRCKα kinase with a Kd50 of 0.26 μM from a total of 451 kinases investigated .


Physical And Chemical Properties Analysis

Cycloartane-3,24,25-triol has a molecular formula of C30H52O3 and a molecular weight of 460.74 .

Applications De Recherche Scientifique

Anti-Cancer Activity

Cycloartane-3,24,25-triol has been identified as a potential anti-cancer agent. It has shown promising results in inhibiting the growth of prostate cancer cells . It has been tested against DU145 and PC-3 prostate cancer cell lines, showing IC50 values of 1.56±0.18μM and 2.04±0.28μM respectively .

Kinase Inhibition

This compound has been found to inhibit MRCKα (Myotonic dystrophy kinase-related Cdc42–binding kinase) at a Kd of 0.26μM . MRCK kinases are known to contribute to tumor progression and metastasis through the control of the cytoskeleton, which regulates tumor cell motility and invasion .

Inhibition of Tumor Cell Invasion and Migration

In prostate cancer, the MRCKα kinase indirectly contributes to tumor progression by activating other kinases including the Lim kinase 1 (LIMK 1) which is over-expressed in prostate cancer and known to contribute to tumor cell invasion and migration leading to metastasis to other organs .

Chemopreventive Properties

Cycloartane-3,24,25-triol has been shown to possess promising chemopreventive properties . This means it could potentially be used to prevent, slow down, or reverse the development of cancer.

Potential for Drug Discovery

Given its anti-cancer activity and kinase inhibitory activity, Cycloartane-3,24,25-triol is considered a good candidate for further studies to determine its in vivo efficacy against prostate cancer . This makes it a promising compound for drug discovery and development.

Source of New Lead Molecules

Medicinal plants have been a major source for the discovery of new lead molecules for anticancer drugs. Cycloartane-3,24,25-triol, which has been extracted from the Chrysanthemum morifolium plant, could potentially serve as a source of new lead molecules in the fight against cancer .

Safety And Hazards

In case of inhalation, move the victim into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, take off contaminated clothing immediately. Wash off with soap and plenty of water. Consult a doctor . Following eye contact, rinse with pure water for at least 15 minutes. Consult a doctor . Following ingestion, rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a doctor or Poison Control Center immediately .

Propriétés

{ "Design of the Synthesis Pathway": "The synthesis of Cycloartane-3,24,25-triol can be achieved through a multi-step process involving several reactions.", "Starting Materials": [ "Squalene", "OsO4", "NaIO4", "NaBH4", "NaOH", "H2SO4", "KMnO4", "AlCl3", "Acetic anhydride", "Methanol" ], "Reaction": [ "Squalene undergoes oxidative cleavage with OsO4 to yield a mixture of aldehydes and ketones.", "The mixture is treated with NaIO4 to form a cyclic hemiacetal intermediate.", "Reduction of the hemiacetal with NaBH4 yields a diol intermediate.", "The diol is then subjected to acidic hydrolysis with H2SO4 to form a ketone intermediate.", "Treatment of the ketone with KMnO4 and NaOH results in oxidative cleavage to yield a carboxylic acid intermediate.", "The carboxylic acid is then treated with AlCl3 to form a cyclic intermediate.", "The cyclic intermediate is then subjected to acetylation with acetic anhydride to yield the final product, Cycloartane-3,24,25-triol.", "The final product is purified by recrystallization from methanol." ] }

Numéro CAS

57586-98-8

Nom du produit

Cycloartane-3,24,25-triol

Formule moléculaire

C30H52O3

Apparence

Powder

Origine du produit

United States

Q & A

Q1: What makes Cycloartane-3,24,25-triol a potential anti-cancer agent?

A1: Research suggests that Cycloartane-3,24,25-triol demonstrates anti-proliferative activity against specific cancer cell lines. This activity stems from its ability to inhibit MRCKα (Myotonic Dystrophy Kinase-Related Cdc42–Binding Kinase) kinase. [, , ] MRCK kinases are implicated in tumor progression and metastasis due to their role in regulating the cytoskeleton, which impacts tumor cell motility and invasion. [] By inhibiting MRCKα, Cycloartane-3,24,25-triol potentially disrupts these processes and hinders tumor development.

Q2: What is the mechanism of action of Cycloartane-3,24,25-triol in inhibiting MRCKα kinase?

A2: While the specific mechanism of inhibition is not fully elucidated in the provided research, Cycloartane-3,24,25-triol has been shown to bind to MRCKα with a Kd of 0.26μM. [] This binding likely interferes with the kinase's ability to phosphorylate downstream targets, ultimately impacting tumor cell behavior.

Q3: Which cancer cell lines have shown sensitivity to Cycloartane-3,24,25-triol in vitro?

A3: Studies have demonstrated that Cycloartane-3,24,25-triol exhibits anti-proliferative activity against DU145 and PC-3 prostate cancer cell lines. [] Additional research suggests activity against other prostate and breast cancer cell lines, but specific names are not provided. [, ]

Q4: How does the structure of Cycloartane-3,24,25-triol compare to other cycloartanes, and how does this relate to their activity?

A4: Research exploring the structure-activity relationship of various cycloartanes, including Cycloartane-3,24,25-triol, reveals that slight modifications in their structures significantly impact their MRCK kinase inhibitory activity. [, ] For instance, Cycloart-23-ene-3,25-diol, differing from Cycloartane-3,24,25-triol by one hydroxyl group, exhibits different inhibitory potency against MRCKα and MRCKβ kinases. [] This highlights the importance of specific structural features in influencing the interaction with target kinases and their subsequent anti-cancer activity.

Q5: What are the future research directions for Cycloartane-3,24,25-triol as an anti-cancer agent?

A5: While the initial in vitro studies are promising, further research is needed to determine the in vivo efficacy and safety profile of Cycloartane-3,24,25-triol. [, ] This includes investigating its pharmacokinetics, pharmacodynamics, potential toxicity, and efficacy in animal models of cancer. Additionally, exploring its effectiveness in combination therapies and understanding potential resistance mechanisms would be crucial for its development as a viable anti-cancer therapeutic.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.